molecular formula C11H12N2S2 B188285 7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol CAS No. 314260-78-1

7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B188285
CAS No.: 314260-78-1
M. Wt: 236.4 g/mol
InChI Key: RBWNDBNSJFCLBZ-UHFFFAOYSA-N
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Description

WAY-239448 is a chemical compound known for its role as a CK2 inhibitor . CK2, or Casein Kinase 2, is an enzyme that plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis. Inhibiting CK2 has been a target for therapeutic interventions in cancer and other diseases.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are still under investigation.

Result of Action

It has been suggested that the compound may have antimycobacterial activity , but more research is needed to confirm these effects and understand their implications.

Preparation Methods

The synthetic routes and reaction conditions for WAY-239448 are not widely published. typical preparation methods for such compounds involve multi-step organic synthesis, often starting with commercially available precursors. The process may include steps like halogenation, nucleophilic substitution, and cyclization under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

WAY-239448 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-239448 has several scientific research applications:

    Chemistry: Used as a tool to study the inhibition of CK2 and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of CK2 in cellular processes such as cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where CK2 plays a significant role.

    Industry: Potential applications in the development of new drugs targeting CK2.

Comparison with Similar Compounds

WAY-239448 is unique in its specific inhibition of CK2. Similar compounds include:

    CX-4945: Another CK2 inhibitor with similar applications in cancer research.

    TBB (4,5,6,7-Tetrabromobenzotriazole): A well-known CK2 inhibitor used in various biochemical studies.

Compared to these compounds, WAY-239448 may offer different pharmacokinetic properties or potency, making it a valuable addition to the toolkit of CK2 inhibitors.

If you have any more questions or need further details, feel free to ask!

Biological Activity

7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol (commonly referred to as "compound 1") is a thieno-pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of compound 1, summarizing relevant research findings and case studies.

  • Molecular Formula : C11H12N2S2
  • Molecular Weight : 236.36 g/mol
  • Melting Point : 220°C to 225°C
  • CAS Number : 314260-78-1
  • InChI Key : RBWNDBNSJFCLBZ-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have shown that compound 1 exhibits significant antimicrobial properties. In a screening of various derivatives, it was found that compounds with similar structures displayed moderate to potent activity against several pathogenic bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for compound 1 against Pseudomonas aeruginosa and Escherichia coli were reported at 0.21 μM, indicating strong antibacterial efficacy .

Antitumor Activity

The antitumor potential of compound 1 has been evaluated in various in vitro assays. Notably:

  • A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against over 60 human tumor cell lines. Compounds structurally related to compound 1 exhibited significant growth inhibition with IC50 values ranging from low micromolar to sub-micromolar levels .
  • Specifically, certain derivatives showed better activity compared to standard chemotherapeutics like 5-fluorouracil, suggesting that modifications in the thieno-pyrimidine scaffold could enhance antitumor potency .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its unique structural features. The presence of the thiol group at the pyrimidine position is critical for its biological interactions. Studies indicate that:

  • Modifications to the thieno-pyrimidine structure can significantly alter its binding affinity and selectivity towards biological targets such as dihydrofolate reductase (DHFR), which is a key enzyme in cancer cell proliferation .

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI, researchers evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives, including compound 1. The study highlighted:

  • The effectiveness of these compounds against multi-drug resistant strains of bacteria.
  • The potential mechanisms by which these compounds disrupt bacterial cell walls and inhibit replication .

Study on Antitumor Mechanisms

A separate investigation focused on the antitumor mechanisms of thieno[2,3-d]pyrimidine derivatives. Key findings included:

  • Compound 1 and its analogs were shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Molecular docking studies revealed favorable binding interactions with target enzymes involved in nucleotide synthesis, further supporting their role as potential anticancer agents .

Properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWNDBNSJFCLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383111
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314260-78-1
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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